molecular formula C19H22N2O3S B4186100 3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one

3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one

Cat. No.: B4186100
M. Wt: 358.5 g/mol
InChI Key: PWIBEJJHDJTDLE-UHFFFAOYSA-N
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Description

3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a butylthio group, a nitrophenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:

    Thioether Formation: The attachment of a butylthio group to the aromatic ring, which can be achieved through nucleophilic substitution reactions.

    Propanone Formation: The final step involves the formation of the propanone backbone, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(methylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
  • 3-{[4-(ethylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
  • 3-{[4-(propylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone

Uniqueness

3-(4-Butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butylthio group, in particular, can influence the compound’s solubility, stability, and biological activity, distinguishing it from similar compounds with different alkylthio groups.

Properties

IUPAC Name

3-(4-butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-3-14-25-18-10-6-16(7-11-18)20-13-12-19(22)15-4-8-17(9-5-15)21(23)24/h4-11,20H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIBEJJHDJTDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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